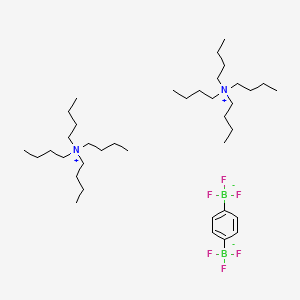
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Tetrabutylammonium (1,4-phenylene)bistrifluoroborate typically involves the reaction of tetrabutylammonium salts with 1,4-phenylene derivatives under specific conditions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction
Analyse Chemischer Reaktionen
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoroborate groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenylene ring can undergo oxidation or reduction under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, particularly in the formation of carbon-carbon bonds in organic synthesis.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate has several applications in scientific research:
Biology: Its role in proteomics research involves the study of protein structures and functions.
Medicine: While not directly used in therapeutic applications, it serves as a tool in medicinal chemistry research to develop new drugs and understand biological pathways.
Wirkmechanismus
The mechanism of action of Tetrabutylammonium (1,4-phenylene)bistrifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate groups. These groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The phenylene ring provides a stable framework that can undergo various modifications, making this compound versatile in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Tetrabutylammonium (1,4-phenylene)bistrifluoroborate can be compared with other similar compounds, such as:
Dipotassium phenylene-1,4-bis(trifluoroborate): This compound also contains a phenylene ring with trifluoroborate groups but uses potassium as the counterion.
Tetrabutylammonium phenyltrifluoroborate: Similar in structure but with only one trifluoroborate group attached to the phenyl ring.
The uniqueness of this compound lies in its dual trifluoroborate groups and the tetrabutylammonium counterion, which provide distinct reactivity and stability properties compared to its analogs .
Eigenschaften
IUPAC Name |
tetrabutylazanium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H36N.C6H4B2F6/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h2*5-16H2,1-4H3;1-4H/q2*+1;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSJOSACTKLRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76B2F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
696.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















